Cas no 2649418-78-8 (6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide)

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide structure
2649418-78-8 structure
商品名:6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
CAS番号:2649418-78-8
MF:C10H10BrN3O2
メガワット:284.10930109024
CID:5109907

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • Pyrazolo[1,5-a]pyridine-3-carboxamide, 6-bromo-4-hydroxy-N,N-dimethyl-
    • 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
    • インチ: 1S/C10H10BrN3O2/c1-13(2)10(16)7-4-12-14-5-6(11)3-8(15)9(7)14/h3-5,15H,1-2H3
    • InChIKey: GKKWDOOJYDHAGK-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(N(C)C)=O)C=NN1C=C(Br)C=C2O

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-250MG
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
250MG
¥ 2,059.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-10G
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
10g
¥ 25,740.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-1g
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
1g
¥5144.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-5g
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
5g
¥15432.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-250mg
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
250mg
¥2057.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-1G
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
1g
¥ 5,148.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-100mg
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
100mg
¥1286.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-5.0g
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
5.0g
¥15432.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-100MG
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
100MG
¥ 1,287.00 2023-03-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL249-500MG
6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
2649418-78-8 95%
500MG
¥ 3,432.00 2023-03-23

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide 関連文献

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamideに関する追加情報

Introduction to 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide (CAS No. 2649418-78-8)

6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound belongs to the pyrazolo[1,5-a]pyridine class, which is known for its broad spectrum of biological activities. The presence of a bromine substituent at the 6-position and a hydroxyl group at the 4-position, along with a N,N-dimethylamino group at the 3-position, contributes to its distinctive reactivity and potential pharmacological applications.

The CAS number 2649418-78-8 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study in various research settings. The molecular structure of 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide features a fused ring system consisting of a pyrazole ring linked to a pyridine ring. This structural motif is particularly interesting because it can serve as a scaffold for designing molecules with enhanced biological activity.

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as scaffolds for drug discovery. The bromine substituent in this compound allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry to introduce diverse functional groups. Additionally, the hydroxyl group at the 4-position can participate in hydrogen bonding interactions, potentially influencing the compound's binding affinity to biological targets.

The N,N-dimethylamino group at the 3-position introduces basicity to the molecule, which can be advantageous for interactions with acidic residues in biological targets. This feature makes 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide a promising candidate for developing kinase inhibitors or other enzyme-targeting agents. Kinase inhibitors are particularly important in cancer therapy due to their ability to disrupt signaling pathways that promote cell proliferation and survival.

In recent years, there has been growing interest in exploring novel scaffolds for kinase inhibition. Pyrazolo[1,5-a]pyridine derivatives have shown promise in this regard due to their ability to mimic ATP binding pockets in kinases. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyridines can act as scaffolds for developing small-molecule inhibitors of tyrosine kinases, which are overexpressed in many cancer types. The structural features of 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide, including its brominated and hydroxylated positions, make it an attractive candidate for further optimization as a kinase inhibitor.

Moreover, the carboxamide functional group at the 3-position provides another site for derivatization. Carboxamides are known to form stable amide bonds with various biomolecules, making them useful in drug design. The incorporation of this group can enhance solubility and bioavailability while also allowing for further modifications through amide coupling reactions.

The synthesis of 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and β-ketoesters or β-ketoamides, followed by bromination and hydroxylation steps. The use of modern catalytic methods can improve efficiency and reduce byproduct formation.

One of the key challenges in working with heterocyclic compounds like 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide is their sensitivity to environmental conditions such as moisture and oxygen. Therefore, storage under inert conditions is often necessary to maintain stability. Additionally, purification techniques such as column chromatography or recrystallization may be required to obtain high-purity material suitable for biological testing.

In terms of biological activity, preliminary studies on related compounds suggest that 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide may exhibit inhibitory effects on certain kinases or other enzymes relevant to disease pathways. However, more extensive research is needed to fully elucidate its pharmacological profile. In vitro assays using recombinant enzymes or cell-based models can provide valuable insights into its mechanism of action and potential therapeutic applications.

The development of new drug candidates is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step requires careful planning and execution. The unique structural features of 6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide make it an interesting starting point for further investigation. By leveraging modern synthetic methods and computational tools, researchers can rapidly explore derivatives with enhanced potency and selectivity.

In conclusion,6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide (CAS No. 2649418-78-8) is a promising compound with potential applications in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to fully explore its biological activity and therapeutic potential.

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Amadis Chemical Company Limited
(CAS:2649418-78-8)6-bromo-4-hydroxy-N,N-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamide
A1084511
清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):161.0/258.0/430.0/645.0/1934.0